molecular formula C19H17ClN2O3S2 B2374624 N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105199-27-6

N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2374624
CAS No.: 1105199-27-6
M. Wt: 420.93
InChI Key: JOEMIQBDAWZJRR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a 3-chloro-4-methylphenyl substituent on the amide nitrogen and a methyl(phenyl)sulfamoyl group at the 3-position of the thiophene ring.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-13-8-9-14(12-16(13)20)21-19(23)18-17(10-11-26-18)27(24,25)22(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEMIQBDAWZJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting from simple precursors like thiophene or substituted thiophenes.

    Introduction of the Carboxamide Group: This can be achieved through reactions such as amidation.

    Substitution Reactions: Introducing the chloro-methylphenyl and methyl(phenyl)sulfamoyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methyl groups.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Thiophene-2-carboxamide Derivatives

  • N-(3-chlorophenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide (F391-0532)

    • Substituents: 3-chlorophenyl (amide), 3-fluorophenyl (thiophene C4), methyl(phenyl)sulfamoyl (C3).
    • Molecular Weight: 501 g/mol.
    • Key Difference: Fluorine substitution at the thiophene C4 position may enhance metabolic stability compared to the target compound .
  • N-(3-fluoro-4-methylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide (F391-0534)

    • Substituents: 3-fluoro-4-methylphenyl (amide), 3-fluorophenyl (C4), methyl(phenyl)sulfamoyl (C3).
    • Molecular Weight: 498.57 g/mol.
    • Key Difference: Fluorine at the amide phenyl para position could alter electronic properties and binding affinity .
  • N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Substituents: 4-chlorophenyl (amide), benzylsulfonyl (C3). Molecular Weight: 426.34 g/mol.

Benzo[b]thiophene Analogs

  • SAG (3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide) Substituents: Benzo[b]thiophene core, pyridinylbenzyl group. Function: Smoothened receptor agonist. Key Difference: The fused benzene ring in benzo[b]thiophene increases planar rigidity, possibly enhancing receptor binding compared to monocyclic thiophenes .
  • 3-Chloro-N-{[4-(4-morpholinylsulfonyl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide

    • Substituents: Morpholine sulfonyl group.
    • Key Difference: Morpholine enhances solubility, which may improve pharmacokinetic profiles relative to phenylsulfamoyl groups .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide Thiophene-2-carboxamide 3-chloro-4-methylphenyl (amide), methyl(phenyl)sulfamoyl (C3) Not explicitly provided Hypothesized kinase inhibition
F391-0532 Thiophene-2-carboxamide 3-chlorophenyl (amide), 3-fluorophenyl (C4), methyl(phenyl)sulfamoyl (C3) 501 Screening candidate
F391-0534 Thiophene-2-carboxamide 3-fluoro-4-methylphenyl (amide), 3-fluorophenyl (C4), methyl(phenyl)sulfamoyl (C3) 498.57 Screening candidate
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Thiophene-2-carboxamide 4-chlorophenyl (amide), benzylsulfonyl (C3) 426.34 Structural analog with sulfonyl group
SAG Benzo[b]thiophene-2-carboxamide Pyridinylbenzyl, methylamino cyclohexyl ~500 (estimated) Smoothened receptor agonist

Biological Activity

N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that belongs to a class of organic molecules known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN2O3SC_{17}H_{16}ClN_{2}O_{3}S. Its structure features a thiophene ring, a carboxamide group, and a sulfamoyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the sulfamoyl group enhances its binding affinity to enzymes and receptors involved in various metabolic pathways. This interaction can lead to the inhibition or modulation of enzymatic activities, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have indicated that the compound may possess anticancer properties by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This mechanism is particularly relevant in cancer therapies targeting rapidly dividing cells . In vitro studies have shown that related compounds can effectively induce apoptosis in cancer cell lines.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been observed in various studies. It has been suggested that it may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators . This property makes it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated an MIC of 6 µg/mL, highlighting its potential as an antibacterial agent.
  • Cancer Cell Line Studies : In research involving human cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. This suggests its potential as a lead compound in the development of new anticancer drugs.

Data Table: Biological Activity Summary

Activity TypeModel Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus6 µg/mL
AnticancerHuman cancer cell lines15 µM
Anti-inflammatoryIn vitro modelsN/A

Q & A

Q. What are the key steps in synthesizing N-(3-chloro-4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclization of a thiophene precursor, sulfamoylation, and carboxamide coupling. Critical parameters include:

  • Temperature control : Exothermic steps (e.g., sulfamoylation) require cooling to 0–5°C to avoid side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates .
  • Catalysts : Triethylamine or DMAP may accelerate carboxamide bond formation . Yield optimization often requires iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (δ 6.8–8.2 ppm) and sulfamoyl/carboxamide carbonyl signals (δ 165–170 ppm). Discrepancies in splitting patterns may indicate impurities .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and detects fragmentation patterns .
  • X-ray crystallography : Resolves steric effects of the 3-chloro-4-methylphenyl group and verifies sulfamoyl geometry .

Q. How do structural features (e.g., sulfamoyl group, chloro-methyl substitution) influence reactivity?

  • The sulfamoyl group acts as a hydrogen-bond acceptor, enhancing solubility in polar solvents and enabling enzyme interactions (e.g., lactate dehydrogenase inhibition) .
  • The 3-chloro-4-methylphenyl moiety introduces steric hindrance, reducing nucleophilic substitution but stabilizing π-π stacking in crystal lattices .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

Computational docking studies suggest the sulfamoyl group binds to catalytic lysine residues in enzymes like lactate dehydrogenase , disrupting NAD⁺ cofactor binding. In vitro assays (IC₅₀ values) should validate these predictions via kinetic inhibition assays .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • DFT calculations : Predict electron density distribution to optimize sulfamoyl electrophilicity .
  • Molecular dynamics (MD) : Simulate binding stability with protein targets (e.g., kinases) under physiological conditions .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with antimicrobial potency .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variability). Mitigation strategies include:

  • Dose-response curves : Test across a broad concentration range (nM–μM) to identify true IC₅₀ values .
  • Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) .

Q. How can solvent and catalyst choices impact regioselectivity in derivatization reactions?

  • Polar solvents (e.g., DMSO) favor sulfamoyl oxidation to sulfones, while non-polar solvents (e.g., toluene) promote nucleophilic aromatic substitution at the thiophene ring .
  • Palladium catalysts enable Suzuki-Miyaura coupling for introducing aryl groups at the 5-position of the thiophene .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Continuous flow systems : Improve heat dissipation and mixing for exothermic steps .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for this compound?

Signal splitting in ¹H NMR (e.g., doublets for aromatic protons) may indicate diastereomer formation during sulfamoylation. Chiral HPLC or Mosher ester analysis can resolve enantiomeric excess .

Q. What comparative studies exist between this compound and structurally analogous derivatives?

  • N-(3-CHLORO-4-METHYLPHENYL)-2-(4-PHENOXY)ACETAMIDE : Lacks the thiophene ring, reducing π-stacking interactions and enzymatic inhibition .
  • Ethyl 4-methylthiophene-3-carboxylate : Simplified structure with lower molecular weight but diminished solubility .

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